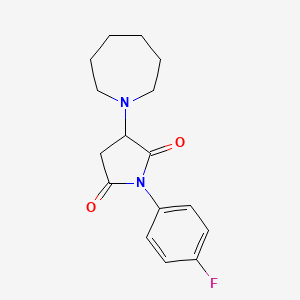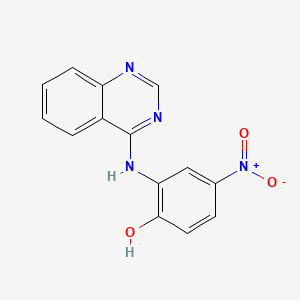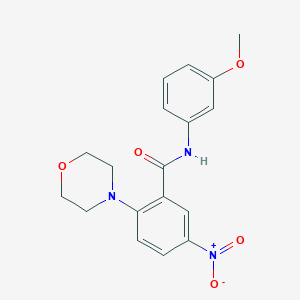![molecular formula C20H24BrN3O4S B4067473 2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(sec-butyl)benzamide](/img/structure/B4067473.png)
2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(sec-butyl)benzamide
Descripción general
Descripción
2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(sec-butyl)benzamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 protein. TYK2 is a member of the Janus kinase (JAK) family of proteins and plays a crucial role in the signaling pathway of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFN). BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Heterocyclic Compound Synthesis : Research involving similar chemical structures, such as sulfonamides and benzamides, has led to the development of novel methodologies for synthesizing heterocyclic compounds. For instance, the use of bromoethylsulfonium salt in the synthesis of 1,4-heterocyclic compounds, including morpholines and benzoxazepines, demonstrates the versatility of related chemicals in forming complex ring structures with potential pharmacological activities (Yar et al., 2009).
Anti-Microbial and Anti-Cancer Properties : Compounds bearing sulfonamide groups have been explored for their antimicrobial properties. A study showcased the synthesis of new 2-amino-3-cyanopyridine derivatives with significant inhibitory activities against microbial strains, hinting at the potential of similar sulfonamide-containing compounds in antimicrobial applications (Mansour et al., 2021). Additionally, acridine and bis acridine sulfonamides have been synthesized and evaluated for their anticancer activities, specifically as inhibitors of carbonic anhydrase isoforms II and VII, which are relevant in cancer research (Ulus et al., 2013).
Pharmacological Applications
Enzyme Inhibition : The synthesis and evaluation of sulfonamide derivatives for their inhibitory activity on enzyme targets, such as carbonic anhydrases, have been a focal point of research. This is significant for the development of drugs targeting various diseases, including glaucoma, epilepsy, and certain cancers. For example, novel acridine and bis acridine sulfonamides showed effective inhibitory activity against cytosolic carbonic anhydrase isoforms, highlighting the potential for related compounds in therapeutic applications (Ulus et al., 2013).
Molecular Docking and Structure Analysis
Computational Studies : Computational methods, such as density functional theory (DFT) and molecular docking, have been applied to analyze the structure and reactivity of sulfonamide-containing compounds. These studies provide insights into the molecular interactions between such compounds and biological targets, potentially guiding the design of new drugs with improved efficacy and selectivity. For instance, the detailed structural and docking analysis of N-((4-aminophenyl)sulfonyl)benzamide offers insights into its bioactive nature, including antifungal and antiviral activities (FazilathBasha et al., 2021).
Propiedades
IUPAC Name |
2-[[2-(3-bromo-N-methylsulfonylanilino)acetyl]amino]-N-butan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O4S/c1-4-14(2)22-20(26)17-10-5-6-11-18(17)23-19(25)13-24(29(3,27)28)16-9-7-8-15(21)12-16/h5-12,14H,4,13H2,1-3H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGFRGOTWGWZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(butan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B4067417.png)
![2-[({4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4067424.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(3-methoxy-phenyl)-benzenesulfonamide](/img/structure/B4067433.png)

![2-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4067444.png)

![4-{4-(3,4-dimethylphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4067452.png)

![N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)propanamide](/img/structure/B4067467.png)
![2-[(4-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B4067470.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4067471.png)
![2-{[N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4067474.png)

![1-[1-(2,5-dimethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4067489.png)